Kadsulignan E
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Overview
Description
Kadsulignan E is a dibenzocyclooctadiene lignan isolated from the stems of Kadsura oblongifolia . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has attracted attention due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kadsulignan E involves complex organic reactions. One of the methods includes the use of a photoredox-based strategy to access reactive radical intermediates, which are crucial for the formation of the dibenzocyclooctadiene framework . The synthetic route typically involves multiple steps, including radical cyclizations and oxidative cyclization reactions initiated by C–H bond abstraction at ether positions .
Industrial Production Methods
Most of the production is carried out in research laboratories using advanced organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
Kadsulignan E undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms of this compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Kadsulignan E involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways . The compound may also interact with specific enzymes and receptors involved in these pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Kadsulignan E is part of a larger family of dibenzocyclooctadiene lignans, which includes compounds like kadsulignan A, kadsulignan B, and kadsulignan D . These compounds share a similar core structure but differ in their functional groups and specific biological activities . This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct biological properties .
List of Similar Compounds
- Kadsulignan A
- Kadsulignan B
- Kadsulignan D
- Heteroclitin J
- Kadsuphilin N
Properties
Molecular Formula |
C31H30O11 |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
[(1S,12R,13S,14S,15S)-15-acetyloxy-14-hydroxy-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] benzoate |
InChI |
InChI=1S/C31H30O11/c1-15-23(42-29(34)17-9-7-6-8-10-17)18-11-21-25(40-14-39-21)26-22(18)31(13-38-26)19(27(30(15,3)35)41-16(2)32)12-20(33)24(36-4)28(31)37-5/h6-12,15,23,27,35H,13-14H2,1-5H3/t15-,23+,27-,30-,31-/m0/s1 |
InChI Key |
QBXDGQPGIRDVGF-VNFVRAFGSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=O)C(=C5OC)OC)[C@@H]([C@@]1(C)O)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=O)C(=C5OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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